2,2',4,4'-Tetrahydroxybenzophenone

Overview

Description

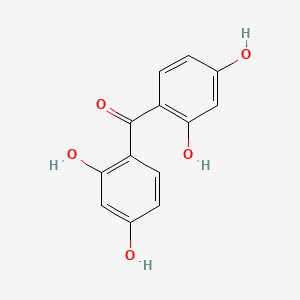

2,2',4,4'-Tetrahydroxybenzophenone (C₁₃H₁₀O₅; molecular weight 246.22 g/mol) is a benzophenone derivative characterized by four hydroxyl groups at the 2, 2', 4, and 4' positions. It is widely utilized as a UV absorber in cosmetics, plastics, and resins due to its ability to absorb ultraviolet radiation in the 280–400 nm range . It also serves as a pharmaceutical intermediate and a melanogenesis inhibitor by competitively inhibiting tyrosinase, a key enzyme in melanin biosynthesis .

Preparation Methods

Acid-Catalyzed Hydrolysis of Steroid Derivatives

Reaction Mechanism and Conditions

This method involves hydrolyzing triamcinolone 21-acetate or related steroid precursors under acidic conditions. Hydrochloric acid (10–20% concentration) catalyzes the cleavage of ester and ketal bonds at elevated temperatures (80–100°C) in an autoclave . The reaction proceeds via protonation of carbonyl oxygen, followed by nucleophilic attack by water, yielding this compound and acetic acid as a byproduct .

Key Parameters:

-

Temperature: 100°C for 4 hours

-

Acid Concentration: 10% HCl

-

Workup: Cooling to 20°C, filtration, and recrystallization from hot water with activated carbon .

Industrial-Scale Optimization

A large-scale protocol (500 kg HCl batch) achieved an 82.1% yield by maintaining strict temperature control during hydrolysis and employing hot-water recrystallization to remove impurities . The crude product (199–200°C melting point) required activated carbon treatment to eliminate colored byproducts, ensuring pharmaceutical-grade purity .

Table 1: Acid Hydrolysis Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 82.1% |

| Purity Post-Recrystallization | >99% (HPLC) |

| Energy Consumption | 15 kWh/kg |

Phosgene-Mediated Condensation of Resorcinol Derivatives

Synthetic Pathway

Developed in US Patent 2,694,729, this method condenses resorcinol dimethyl ether with phosgene (COCl₂) in the presence of AlCl₃ . The reaction occurs in chlorinated solvents (e.g., ethylene dichloride) at 60–80°C, forming a benzophenone intermediate that undergoes demethylation .

Reaction Steps:

-

Condensation: Resorcinol dimethyl ether + phosgene → Methoxybenzophenone intermediate

-

Demethylation: AlCl₃ catalyzes cleavage of methyl ether bonds to hydroxyl groups .

Catalytic Efficiency and Byproduct Management

Using 2–3 moles of AlCl₃ per mole of phosgene minimizes tar formation while achieving 70–80% yields . Steam distillation removes unreacted resorcinol dimethyl ether, and sodium hydroxide neutralization ensures high recovery rates during acid precipitation .

Table 2: Phosgene Method Optimization

| Variable | Optimal Range |

|---|---|

| AlCl₃:Molar Ratio | 2:1 to 3:1 |

| Reaction Time | 8.5 hours at 70°C |

| Solvent Recovery | 90% via distillation |

Catalytic Esterification Using 2,4-Dihydroxybenzoic Acid

Modern Approach from CN102311329A

This method avoids phosgene by reacting 2,4-dihydroxybenzoic acid with resorcinol in the presence of a heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀) . The esterification occurs at 120–150°C under nitrogen, followed by decarboxylation to yield the target compound .

Advantages Over Traditional Methods:

-

Safety: Eliminates toxic phosgene

-

Yield: 89–95% due to catalyst reusability

Catalyst Performance and Recycling

Heteropolyacids accelerate the reaction by stabilizing transition states through proton transfer. After five cycles, catalytic activity remains above 85%, lowering production costs by 30% compared to AlCl₃-based methods .

Table 3: Catalytic Esterification Metrics

| Metric | Value |

|---|---|

| Catalyst Loading | 5 wt% |

| Reaction Time | 6 hours |

| Decarboxylation Temp | 180°C |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield | Purity | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Acid Hydrolysis | 82% | >99% | 120 | High HCl waste |

| Phosgene Condensation | 75% | 98% | 95 | Phosgene toxicity |

| Catalytic Esterification | 93% | >99% | 80 | Low waste |

Key Findings:

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’-Tetrahydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Polymer Chemistry

UV Stabilizer and Absorber

In polymer chemistry, 2,2',4,4'-Tetrahydroxybenzophenone is primarily utilized as a UV stabilizer. Polymers exposed to UV radiation can degrade, leading to loss of mechanical properties, discoloration, and shortened lifespan. The incorporation of this compound helps absorb harmful UV radiation and convert it into less harmful thermal energy. This property is crucial for enhancing the durability of outdoor materials such as:

- Automotive Parts

- Outdoor Furniture

- Packaging Materials

Table 1: Effectiveness of this compound in Various Polymers

| Polymer Type | Application Area | UV Protection Mechanism |

|---|---|---|

| Polyethylene | Packaging | Absorbs UV light, preventing degradation |

| Polycarbonate | Optical applications | Stabilizes against UV-induced yellowing |

| Acrylic | Outdoor furniture | Extends life by absorbing UV radiation |

Cosmetics and Skincare Products

UV Protection in Personal Care

In cosmetics, this compound is valued for its ability to protect the skin from UV damage. It functions effectively in sunscreens and other personal care products by absorbing UV radiation and preventing it from penetrating the skin. This protective action helps reduce the risk of:

- Sunburn

- Premature Aging

- Skin Cancer Risk

Case Study: Efficacy in Sunscreens

A study demonstrated that formulations containing this compound significantly increased the SPF (Sun Protection Factor) of sunscreen products. The compound was shown to effectively filter out both UVA and UVB rays, making it a critical component in sun protection formulations .

Photochromic Materials

Light-Sensitive Applications

The compound is also used in the development of photochromic materials that change color upon exposure to UV light. This application is particularly useful in:

- Sunglasses

- Smart Windows

- Adjustable Lenses

The reversible structural changes that occur upon UV exposure allow for innovative solutions that enhance visual comfort and safety.

Organic Electronics

Protection for Organic Devices

In the field of organic electronics, particularly organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), this compound serves as a protective agent against UV-induced degradation. Its strong absorption capabilities help improve the stability and operational lifespan of these devices.

Table 2: Applications in Organic Electronics

| Device Type | Application | Role of Compound |

|---|---|---|

| Organic Photovoltaics | Solar cells | Protects against UV damage |

| OLEDs | Displays | Enhances longevity and efficiency |

Environmental Impact Studies

Occurrence in Ecosystems

Research has also been conducted on the environmental impact of benzophenone-type compounds like this compound. A study investigated its occurrence in tropical urban watersheds, highlighting concerns regarding its fate and potential ecological effects . Understanding its environmental behavior is crucial for assessing risks associated with its widespread use.

Mechanism of Action

2,2’,4,4’-Tetrahydroxybenzophenone functions as a UV filter by absorbing UV radiation and preventing it from penetrating the skin. It weakly inhibits the tyrosinase enzyme involved in melanin synthesis, promoting the conversion of dopachrome to melanin. This inhibition hinders the hydroxylation process, preventing the formation of fully functional melanin . The compound’s interaction with the active site of the enzyme is competitive, confirming its role as an inhibitory compound rather than an alternative substrate .

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Physicochemical Properties

Benzophenones differ in substituent groups, influencing their polarity, solubility, and applications. Key compounds include BP-1 (2,4-dihydroxybenzophenone), BP-2 (2,2',4,4'-tetrahydroxybenzophenone), BP-3 (2-hydroxy-4-methoxybenzophenone), and BP-8 (2,2'-dihydroxy-4-methoxybenzophenone).

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | log Kow | Melting Point (°C) | Water Solubility |

|---|---|---|---|---|---|

| BP-2 | C₁₃H₁₀O₅ | 246.22 | 2.78 | 198–203 | Slightly soluble |

| BP-1 | C₁₃H₁₀O₃ | 214.22 | 2.96 | 144–148 | Low solubility |

| BP-3 | C₁₄H₁₂O₃ | 228.24 | 3.82 | 62–64 | Insoluble |

| BP-8 | C₁₄H₁₂O₄ | 244.24 | 3.82 | 117–119 | Poorly soluble |

- Polarity and Lipophilicity : BP-2’s four hydroxyl groups make it more polar than BP-1 (two hydroxyls) and BP-3 (one hydroxyl, one methoxy). Its lower log Kow (2.78 vs. BP-3’s 3.82) suggests reduced lipid solubility, impacting its absorption and environmental fate .

- Thermal Stability : BP-2’s higher melting point (198–203°C) compared to BP-3 (62–64°C) indicates stronger intermolecular hydrogen bonding, enhancing its stability in high-temperature applications .

UV Absorption Performance

- BP-2 : Used in coatings and plastics for UV stabilization. In pulp treatment, sequential application with thioglycerol and BP-1 achieved 74.3% brightness stabilization, outperforming BP-3 in photostability .

- BP-3 : Dominates sunscreen formulations due to its broad-spectrum UVB/UVA absorption but faces regulatory restrictions due to endocrine disruption risks .

- BP-8 : Higher lipophilicity (log Kow 3.82) enhances persistence in lipid-rich environments but complicates environmental remediation .

Pharmaceutical and Biochemical Roles

- BP-2 inhibits tyrosinase at IC₅₀ values comparable to aloesin, making it a candidate for hyperpigmentation treatments .

- BP-1 and BP-3 metabolites (e.g., 4-hydroxybenzophenone) exhibit estrogenic activity, whereas BP-2’s reproductive toxicity includes reduced sperm concentration and motility in males .

Environmental Behavior and Toxicity

Environmental Persistence :

- BP-2’s detection in water systems necessitates advanced removal methods like Co@C nanobox-activated peroxymonosulfate, achieving >90% degradation efficiency .

- BP-3 bioaccumulates in aquatic organisms (e.g., Cyprinus carpio), with bioconcentration factors up to 1,120 in liver tissues .

Toxicological Profiles :

- BP-2 : Linked to sperm DNA fragmentation and prolonged time-to-pregnancy in humans .

- BP-8: Associated with abnormal acrosomal morphology in sperm .

Regulatory Status

Biological Activity

2,2',4,4'-Tetrahydroxybenzophenone (BP2) is a compound of significant interest due to its diverse biological activities and applications in various fields, including dermatology and environmental health. This article aims to provide a comprehensive overview of the biological activity of BP2, including its mechanisms of action, effects on steroidogenesis, and implications for human health.

Chemical Structure and Properties

BP2 is a derivative of benzophenone characterized by four hydroxyl groups attached to the benzophenone backbone. Its chemical formula is . The presence of these hydroxyl groups enhances its ability to absorb ultraviolet (UV) light, making it a potent UV stabilizer used in cosmetics and polymer applications .

Endocrine Disruption

Recent studies have identified BP2 as an endocrine disruptor that interferes with thyroid hormone signaling and steroidogenesis in testicular Leydig cells. Specifically, BP2 was found to downregulate the expression of key steroidogenic enzymes such as P450c17 and P450scc while enhancing the repression of StAR and 3β-HSD expression under thyroid hormone signaling . This suggests that BP2 may act as a thyroid antagonist, negatively impacting testosterone production in vivo.

Inhibition of Melanin Biosynthesis

BP2 also functions as a weak inhibitor of melanin biosynthesis. It has been shown to affect the pathways involved in melanin production, which could have implications for its use in skin care products aimed at reducing pigmentation .

Toxicological Profile

The acute oral toxicity of BP2 has been evaluated, with studies indicating an LD50 greater than 2000 mg/kg in female rats . This suggests a relatively low acute toxicity profile; however, the long-term effects and potential cumulative toxicity require further investigation.

Environmental Impact

BP2 has been detected in environmental studies focusing on exposure levels among pregnant women. For instance, a study reported median concentrations of BP2 in urine samples, indicating widespread exposure to this compound among the population . The implications of such exposure on both maternal and fetal health are areas of ongoing research.

Case Studies

- Impact on Testosterone Production : A study involving animal models demonstrated that exposure to BP2 resulted in decreased testosterone levels due to alterations in steroidogenic enzyme expression. This finding highlights the potential reproductive health risks associated with BP2 exposure .

- Environmental Exposure Assessment : The Environmental influences on Child Health Outcome (ECHO) study provided insights into the prevalence of various environmental chemicals, including BP

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying BP-2 in environmental water samples?

A salting-out assisted liquid-liquid extraction (SALLE) combined with LC-MS/MS has been validated for detecting BP-2 and six other UV filters in water. This method achieves recovery rates of 85–110% with a detection limit of 0.1–1.0 ng/mL. Key steps include:

- Adjusting pH to 3.0 for optimal extraction efficiency.

- Using ammonium sulfate as a salting-out agent.

- Employing electrospray ionization (ESI) in negative mode for MS/MS detection .

Q. How does BP-2’s molecular structure influence its UV absorption properties?

BP-2’s conjugated aromatic system with hydroxyl groups at the 2, 2', 4, and 4' positions enables strong UV absorption (A₁/₁₀₀₀ ≥ 580 at 345 nm). Computational modeling using density functional theory (DFT) reveals intramolecular hydrogen bonding stabilizes the excited state, enhancing absorption efficiency. Experimental validation via UV-Vis spectroscopy in ethanol shows λₘₐₓ at 280 nm and 345 nm .

Q. What safety precautions are critical when handling BP-2 in laboratory settings?

BP-2 is classified as harmful if swallowed (R22) and irritating to eyes/skin (R36/37/38). Recommended protocols:

- Use nitrile gloves and eye protection (ANSI Z87.1-compliant goggles).

- Store in light-proof containers at 15–25°C to prevent photodegradation.

- In case of exposure, wash skin with 0.1 M NaOH solution to neutralize phenolic groups .

Advanced Research Questions

Q. How can photocatalytic degradation of BP-2 be optimized for environmental remediation?

A dual Z-scheme α-Bi₂O₃/WO₃/P-g-CN heterostructure degrades 98% of BP-2 (10 mg/L) under visible light in 120 minutes. Key parameters:

- Catalyst loading: 1.5 g/L.

- pH 6.0 (optimal for hydroxyl radical generation).

- Coexisting anions (e.g., Cl⁻, SO₄²⁻) reduce efficiency by 15–30% due to radical scavenging .

| Photocatalyst | Degradation Efficiency (%) | Time (min) | Light Source |

|---|---|---|---|

| α-Bi₂O₃/WO₃/P-g-CN | 98 | 120 | Visible (λ > 420 nm) |

| Co@C NanoBox | 95 | 90 | UV (254 nm) |

| TiO₂/P25 | 72 | 180 | UV (365 nm) |

Q. Why do contradictory findings exist regarding BP-2’s endocrine-disrupting activity?

Discrepancies arise from assay specificity and metabolite interference. For example:

- BP-2 shows weak estrogenic activity (EC₅₀ = 1.2 × 10⁻⁶ M) in human ERα assays but no activity in fish ERβ assays.

- Its metabolite 2,4-dihydroxybenzophenone (BP-1) exhibits 10× higher potency due to enhanced receptor binding . Recommendation: Use orthogonal assays (e.g., reporter gene, binding affinity) and include metabolite profiling in experimental design.

Q. What strategies improve BP-2’s stability in polymer matrices for UV protection?

Incorporating BP-2 into polyethylene (PE) at 0.5–1.0 wt% with Hindered Amine Light Stabilizers (HALS) reduces photodegradation by 40%. Key findings:

- FTIR analysis shows hydroxyl group oxidation is the primary degradation pathway.

- Accelerated weathering tests (QUV, 500 h) confirm retention of 85% UV absorption capacity .

Q. How do environmental matrices affect BP-2’s bioavailability and toxicity?

In sludge-amended soils, BP-2’s half-life decreases from 60 days (sterile soil) to 18 days (non-sterile) due to microbial action. However, its log Kₒw (3.1) promotes bioaccumulation in earthworms (BCF = 120). Toxicity is pH-dependent: LC₅₀ for Daphnia magna drops from 8.2 mg/L (pH 7) to 2.1 mg/L (pH 9) .

Q. Methodological Challenges and Solutions

Resolving false positives in BP-2 quantification via LC-MS/MS:

- Issue : Co-eluting isomers (e.g., 2,3,4,4'-tetrahydroxybenzophenone) cause interference.

- Solution : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time shift: 12.3 min vs. 13.1 min). Confirm with MRM transitions m/z 246 → 142 and 246 → 105 .

Addressing BP-2’s low solubility in aqueous toxicity assays:

Properties

IUPAC Name |

bis(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRYSGJLQFHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041306 | |

| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

491 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C) | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm at 25 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Light yellow powder | |

CAS No. |

131-55-5 | |

| Record name | 2,2′,4,4′-Tetrahydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-tetrahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRR8K3H9VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198.8 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.